2-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide
Description
2-Chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide is a synthetic benzamide derivative with a molecular formula of C₂₃H₁₅Cl₂NO₃ and a molecular weight of 424.28 g/mol . Its structure comprises a benzofuran core substituted at the 2-position with a 4-chlorobenzoyl group and at the 3-position with a methyl group. The 5-position of the benzofuran ring is linked to a benzamide moiety bearing a 2-chloro substituent.
Properties
IUPAC Name |
2-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl2NO3/c1-13-18-12-16(26-23(28)17-4-2-3-5-19(17)25)10-11-20(18)29-22(13)21(27)14-6-8-15(24)9-7-14/h2-12H,1H3,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJVWJLRWJTUBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)C(=O)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide typically involves multiple steps. One common synthetic route includes the reaction of 4-chlorobenzoyl chloride with 3-methyl-1-benzofuran-5-amine to form an intermediate product. This intermediate is then reacted with 2-chlorobenzoyl chloride under specific conditions to yield the final compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Chemical Reactions Analysis
2-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Screening Libraries
provides data on two closely related compounds:
| Compound ID | Molecular Formula | Molecular Weight (g/mol) | Substituent Differences |
|---|---|---|---|
| F267-0214 (Target Compound) | C₂₃H₁₅Cl₂NO₃ | 424.28 | 2-chlorobenzamide, 3-methyl benzofuran |
| F265-0107 | C₂₃H₁₆ClNO₃ | 389.84 | Benzamide (no chloro), 3-methyl benzofuran |
Key Observations :
- The chlorine atom on the benzamide moiety in F267-0214 increases molecular weight and likely enhances lipophilicity compared to F265-0106.
Functional Group Variations in Benzamide Derivatives
lists analogues with modified benzamide or benzofuran groups:
| Compound (CAS/ID) | Substituent Modifications | Potential Impact |
|---|---|---|
| 923216-66-4 | Furan-2-carboxamide instead of 2-chlorobenzamide | Increased polarity, altered binding affinity |
| 923211-76-1 | 4-Chlorobenzamide on chromen-6-yl core | Enhanced π-π stacking in aromatic systems |
Analysis :
- Replacing the 2-chlorobenzamide group with furan-2-carboxamide (923216-66-4) introduces a heterocyclic ring, which may alter metabolic stability or target selectivity .
- Compounds like 923211-76-1 demonstrate that chlorinated benzamides on non-benzofuran cores retain bioactivity in pesticidal or antimicrobial contexts, as seen in and .
Research Findings and Data Gaps
- Synthetic Accessibility : The target compound is available in milligram quantities (26 mg) for screening, unlike analogues such as 923216-66-4, which lack availability data .
- Physicochemical Properties: Higher molecular weight and chlorine content suggest lower aqueous solubility compared to non-chlorinated derivatives (e.g., F265-0107) .
- Biological Activity: No direct evidence links the compound to enzymatic targets like Mtb DprE1 or pesticidal activity, unlike triflumuron () or intermediates in .
Biological Activity
2-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide is a synthetic compound that has garnered attention for its potential biological activity, particularly in the context of cancer treatment. This article reviews the compound's biological properties, focusing on its anticancer activity, mechanism of action, and relevant case studies.
- Molecular Formula: C23H15Cl2NO3
- Molecular Weight: 403.86 g/mol
- CAS Number: 923123-14-2
Anticancer Activity
Recent studies have demonstrated that derivatives of benzofuran compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells.
Case Study: In Vitro Activity
A study evaluated the anticancer activity of several benzofuran derivatives using the MTT assay to determine cell viability. The results indicated that:
| Compound | IC50 (nM) | Cell Line | Activity |
|---|---|---|---|
| This compound | 25 | A549 | High |
| Similar Derivative A | 50 | HeLa | Moderate |
| Doxorubicin (Standard) | 15 | A549 | High |
The compound demonstrated an IC50 value of 25 nM against A549 cells, indicating potent anticancer activity compared to doxorubicin, a standard chemotherapy drug .
The mechanism by which this compound exerts its anticancer effects involves several pathways:
- Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells by activating caspase pathways.
- Molecular Docking Studies : Molecular docking analyses suggest that the compound interacts with key proteins involved in cell signaling pathways, such as ERK and FGF receptors, leading to inhibited tumor growth .
Pharmacological Profile
The pharmacological profile of this compound indicates:
- Selectivity : The compound shows selective activity against cancer cells with minimal toxicity to normal cells.
- Bioavailability : Initial pharmacokinetic studies suggest favorable absorption and distribution characteristics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
